

Pharmacokinetic profile of Azelastine-d3 compared to Azelastine

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Compound of Interest				
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The Pharmacokinetic Profile of Azelastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of azelastine, a potent second-generation histamine H1-receptor antagonist. The document details its absorption, distribution, metabolism, and excretion (ADME) properties, along with those of its primary active metabolite, desmethylazelastine. Furthermore, this guide clarifies the role of deuterated azelastine (**Azelastine-d3**) in the bioanalytical methods used to quantify the drug in biological matrices. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key pharmacokinetic studies are provided.

Introduction to Azelastine and the Role of Azelastine-d3

Azelastine is a phthalazinone derivative widely used for the management of allergic rhinitis and conjunctivitis. It exhibits its therapeutic effects through a multi-faceted mechanism that includes antagonism of the H1 receptor, stabilization of mast cells, and anti-inflammatory properties. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring its safe and effective use.



Azelastine-d3 is a deuterated isotopologue of azelastine. In the context of pharmacokinetic analysis, Azelastine-d3 is not a therapeutic agent intended for comparison with azelastine. Instead, it serves as an essential tool—an internal standard (IS)—in bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass, which is readily distinguishable from the non-deuterated azelastine by a mass spectrometer. However, this substitution does not significantly alter its chemical and physical properties, including its chromatographic retention time and ionization efficiency. This allows for accurate and precise quantification of azelastine in complex biological samples like plasma by correcting for variations during sample preparation and analysis.

Pharmacokinetic Profile of Azelastine and Desmethylazelastine

The pharmacokinetic parameters of azelastine and its active metabolite, desmethylazelastine, have been characterized following various routes of administration. The following tables summarize key quantitative data from studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Azelastine

Following Intranasal Administration

Parameter	0.1% Azelastine Nasal Spray (548 mcg total dose)	0.15% Azelastine Nasal Spray (822 mcg total dose)	Reference(s)
Cmax (pg/mL)	~275	409	[1]
Tmax (h)	3-4	4	[1]
AUC0-inf (pg·h/mL)	~6300	9312	[1]
t½ (h)	~22-25	25	[1][2]
Systemic Bioavailability (%)	~40	-	[2][3]



Table 2: Pharmacokinetic Parameters of Desmethylazelastine Following Intranasal Azelastine

Parameter	0.1% Azelastine Nasal Spray (548 mcg total dose)	0.15% Azelastine Nasal Spray (822 mcg total dose)	Reference(s)
Cmax (pg/mL)	~70	~100	[1]
Tmax (h)	48	48	[1]
AUC0-inf (pg·h/mL)	~12000	~18000	[1]
t½ (h)	~52-57	57	[1][4]

Table 3: General Pharmacokinetic Properties of

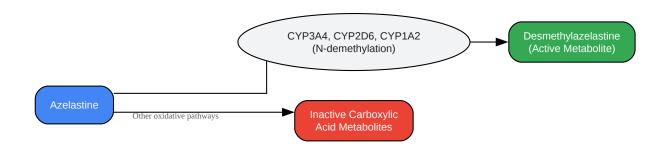
Azelastine and Desmethylazelastine

Parameter	Azelastine	Desmethylazelastin e	Reference(s)
Protein Binding (%)	~88	~97	[5]
Volume of Distribution (L/kg)	14.5	-	[2][3]
Primary Route of Excretion	Feces (~75% of oral dose)	-	[2][5]

Metabolism of Azelastine

Azelastine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main metabolic pathway is N-demethylation to form the active metabolite, desmethylazelastine. Several CYP isoforms, including CYP3A4, CYP2D6, and CYP1A2, are thought to be involved in this process[5].





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Metabolic pathway of Azelastine.

Experimental Protocols Clinical Pharmacokinetic Study Design

A typical pharmacokinetic study of intranasal azelastine involves the following procedures:

- Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent.
 Subjects undergo a screening process that includes a medical history review, physical examination, and clinical laboratory tests to ensure they meet the inclusion and exclusion criteria[6].
- Study Design: A randomized, open-label, single-dose, parallel-group or crossover design is often employed[6][7].
- Drug Administration: A single dose of azelastine nasal spray is administered to each subject. The dose and formulation (e.g., 0.1% or 0.15% azelastine) are specified in the study protocol[1].
- Blood Sampling: Serial blood samples are collected from a suitable antecubital vein into heparinized tubes at predefined time points before and after drug administration. A typical sampling schedule might be: pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose[6][7].
- Plasma Preparation: The collected blood samples are centrifuged to separate the plasma,
 which is then stored at -70°C until analysis[8].

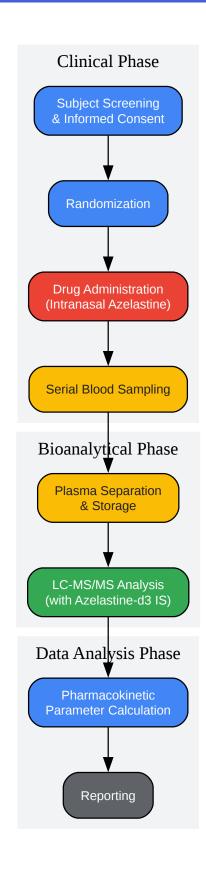






• Pharmacokinetic Analysis: Plasma concentrations of azelastine and desmethylazelastine are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental methods[7].





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Typical workflow for a clinical pharmacokinetic study of Azelastine.



Bioanalytical Method for Azelastine Quantification in Plasma

The quantification of azelastine and its metabolites in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Sample Preparation:
 - A known volume of plasma (e.g., 0.2 mL to 1 mL) is aliquoted into a clean tube[8][9].
 - A precise amount of the internal standard (IS), Azelastine-d3, is added to each plasma sample, as well as to the calibration standards and quality control (QC) samples.
 - The samples undergo a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix. For example, a mixture of n-hexane and 2-propanol can be used for liquid-liquid extraction[8].
 - The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system[8].

LC-MS/MS Conditions:

- Chromatographic Separation: A C8 or C18 reverse-phase HPLC column is commonly
 used to separate azelastine and desmethylazelastine from other plasma components. The
 mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an
 aqueous buffer (e.g., ammonium acetate)[8][9].
- Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode is used for detection. The instrument is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for azelastine, desmethylazelastine, and the internal standard (Azelastine-d3). For example, the transition for azelastine might be m/z 382.2 → 112.2[8][9].

Quantification:



 The concentration of azelastine in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations of azelastine.

Conclusion

Azelastine is a well-characterized antihistamine with a predictable pharmacokinetic profile following intranasal and oral administration. It is readily absorbed and extensively metabolized, with desmethylazelastine being its primary active metabolite. Deuterated azelastine, specifically **Azelastine-d3**, is a critical tool in the precise and accurate quantification of azelastine in biological matrices, enabling the robust characterization of its pharmacokinetic properties. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent.

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